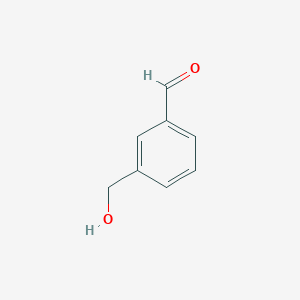

3-(Hydroxymethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-7-2-1-3-8(4-7)6-10/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNQOMJEQKBLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520852 | |

| Record name | 3-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52010-98-7 | |

| Record name | 3-(Hydroxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52010-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Selective-Synthesis-of-3-(Hydroxymethyl)benzaldehyde-from-Isophthalaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)benzaldehyde is a valuable bifunctional molecule and a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its synthesis from the readily available precursor, isophthalaldehyde, presents a classic chemoselectivity challenge: the selective reduction of one of two identical aldehyde functionalities. This technical guide provides a comprehensive overview of the core principles and practical methodologies for achieving this selective transformation. We will delve into the mechanistic underpinnings of chemoselective reduction, provide detailed, field-proven experimental protocols, and discuss critical aspects of reaction monitoring, product purification, and safety. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, enabling them to confidently and efficiently perform this important transformation.

Introduction: The Chemoselectivity Challenge

Isophthalaldehyde, a symmetrical aromatic dialdehyde, possesses two electrophilic carbonyl carbons. The non-selective reduction of isophthalaldehyde would lead to the formation of 1,3-benzenedimethanol, while incomplete reduction could result in a mixture of starting material, the desired mono-alcohol, and the diol. The core challenge, therefore, lies in precisely controlling the reaction conditions to favor the mono-reduction product, this compound.

The successful synthesis hinges on exploiting subtle differences in reactivity or sterically hindering the approach of the reducing agent to one of the aldehyde groups after the initial reduction has occurred. This guide will primarily focus on the most common and practical approach: the use of metal hydride reducing agents, specifically sodium borohydride (NaBH₄).

Mechanistic Insights into Selective Reduction

The selective reduction of one aldehyde group in isophthalaldehyde is primarily governed by statistical probability and the deactivating effect of the newly formed hydroxymethyl group.

The Role of Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[2][3] It is less reactive than lithium aluminum hydride (LiAlH₄) and therefore offers better control in reactions requiring chemoselectivity.[4][5] The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[4][5]

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: A hydride ion from the BH₄⁻ anion attacks one of the carbonyl carbons of isophthalaldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol), yielding the mono-alcohol product, this compound, and a borate ester.[4][5]

Achieving Chemoselectivity

Several factors contribute to the successful selective mono-reduction:

-

Stoichiometry: Precise control over the molar equivalents of NaBH₄ is crucial. Using a substoichiometric amount of the reducing agent ensures that there is not enough hydride to reduce both aldehyde groups on all molecules.

-

Reaction Temperature: Lowering the reaction temperature (e.g., 0°C) decreases the overall reaction rate, allowing for better control and minimizing over-reduction.[6]

-

Electronic Effects: The introduction of the electron-donating hydroxymethyl group (-CH₂OH) onto the aromatic ring slightly deactivates the remaining aldehyde group towards further nucleophilic attack, albeit this effect is modest.

Experimental Protocols

The following protocols are based on established and reliable procedures for the synthesis of this compound.[6][7]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Isophthalaldehyde | ≥98% | Standard chemical supplier | |

| Sodium Borohydride (NaBH₄) | ≥98% | Standard chemical supplier | Handle with care, moisture-sensitive.[8][9][10] |

| Absolute Ethanol | Anhydrous | Standard chemical supplier | |

| Ethyl Acetate | ACS Grade | Standard chemical supplier | For extraction. |

| Hexane | ACS Grade | Standard chemical supplier | For chromatography. |

| Ammonium Acetate | ACS Grade | Standard chemical supplier | For quenching. |

| Sodium Sulfate (anhydrous) | ACS Grade | Standard chemical supplier | For drying. |

| Silica Gel | 230-400 mesh | Standard chemical supplier | For column chromatography. |

Detailed Synthesis Protocol

This protocol is adapted from a common synthetic procedure.[6]

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 200 g of isophthalaldehyde in 3 L of absolute ethanol.

-

Cool the solution to 0°C in an ice-water bath.

-

-

Addition of Reducing Agent:

-

Slowly add 15.6 g of sodium borohydride (NaBH₄) portion-wise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Rationale: Portion-wise addition helps to control the exothermic nature of the reaction and maintain a low temperature, which is critical for selectivity.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.[7]

-

The reaction is typically complete within 1-2 hours.

-

-

Workup and Extraction:

-

Once the reaction is complete, pour the reaction mixture into 2 L of a 25% aqueous ammonium acetate solution to quench the excess NaBH₄.[6][7]

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 500 mL).

-

Combine the organic layers and wash with brine (2 x 250 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

Visualization of the Experimental Workflow

Sources

- 1. 3-Hydroxybenzaldehyde Or M-Hydroxybenzaldehyde CAS 100-83-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. chemistry.osu.edu [chemistry.osu.edu]

- 10. fishersci.com [fishersci.com]

- 11. 3-Hydroxybenzaldehyde | 100-83-4 [chemicalbook.com]

3-(Hydroxymethyl)benzaldehyde chemical properties and structure

An In-depth Technical Guide to 3-(Hydroxymethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile bifunctional aromatic compound. It details the molecule's core chemical and physical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly within the fields of organic synthesis and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and development activities.

Molecular Structure and Physicochemical Properties

This compound, also known as 3-formylbenzyl alcohol, is an organic compound featuring both an aldehyde (-CHO) and a hydroxymethyl (-CH₂OH) group substituted at the meta position of a benzene ring. This unique arrangement of functional groups imparts a dual reactivity that makes it a valuable intermediate in multistep organic syntheses.

Chemical Structure

The presence of both an electrophilic aldehyde carbon and a nucleophilic primary alcohol allows for selective and sequential reactions, a characteristic highly prized in the synthesis of complex molecules.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Molecular Weight | 136.15 g/mol | [1][2][4] |

| Appearance | Solid | [5] |

| Melting Point | 120 °C | [2][6] |

| Boiling Point | 282 °C | [2][6] |

| Density | 1.184 g/cm³ | [2][6] |

| Flash Point | 118 °C | [2][6] |

| Topological Polar Surface Area | 37.3 Ų | [1][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Spectroscopic Signature

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

-

¹H NMR: Proton NMR spectra provide characteristic signals for the aldehyde proton, the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.[7]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the methylene carbon.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the aldehyde, and C-H stretches of the aromatic ring.

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the selective reduction of a more oxidized precursor. The choice of reducing agent is critical to achieving the desired chemoselectivity.

Key Synthetic Route: Selective Reduction of Isophthalaldehyde

A widely adopted laboratory-scale synthesis involves the selective mono-reduction of isophthalaldehyde (benzene-1,3-dicarbaldehyde). The key to this transformation is the use of a mild reducing agent that can selectively reduce one of the two aldehyde groups to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its mild nature and high selectivity.[10]

Causality: The stoichiometry of NaBH₄ is carefully controlled to favor the mono-reduction. Using a slight excess of the dialdehyde or a limiting amount of the hydride reagent ensures that the reaction stops predominantly at the desired hydroxymethyl-benzaldehyde stage, minimizing the over-reduction to 1,3-benzenedimethanol. The reaction is typically performed at low temperatures (e.g., 0 °C) to further enhance selectivity and control the reaction rate.[10]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established literature procedures.[10]

-

Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer and under a nitrogen atmosphere, with isophthalaldehyde (1.0 eq) dissolved in absolute ethanol (approx. 15 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, approx. 0.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The molar ratio is critical for selectivity.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.

-

Workup: Quench the reaction by pouring the mixture into a 25% aqueous ammonium acetate solution.

-

Extraction: Reduce the volume of ethanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate (EtOAc).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a 30% EtOAc/Hexane eluent system) to yield pure this compound.[10]

Chemical Reactivity and Mechanistic Insights

The dual functionality of this compound dictates its chemical behavior, allowing it to participate in a wide range of transformations. The aldehyde group is a target for nucleophilic attack, while the hydroxymethyl group can act as a nucleophile or be converted into a good leaving group.

-

Aldehyde Group Reactions:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (3-(hydroxymethyl)benzoic acid).

-

Reduction: Can be reduced to a second methylol group, yielding 1,3-benzenedimethanol.

-

Nucleophilic Addition: Undergoes reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.

-

Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

-

Hydroxymethyl Group Reactions:

-

Oxidation: Can be selectively oxidized to an aldehyde, reforming isophthalaldehyde.

-

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers.

-

Halogenation: Can be converted to a halomethyl group (e.g., 3-(bromomethyl)benzaldehyde) using reagents like PBr₃ or SOCl₂. This transforms the moiety into an excellent electrophile for subsequent substitution reactions.

-

Reactivity Relationship Diagram

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals and other biologically active molecules. Its bifunctional nature allows for the construction of complex molecular architectures. For instance, it is a precursor in the synthesis of certain kinase inhibitors and other therapeutic agents where a meta-substituted benzene ring with specific functionalities is required.

The compound has been utilized in the synthesis of vasculoprotective agents.[11][12] Research has shown that related structures, like 3-hydroxybenzaldehyde, can lower vascular smooth muscle cell proliferation and inflammation in endothelial cells, suggesting potential applications in atherosclerosis research.[11][12]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

Hazard Identification: this compound is classified as causing skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation.[1][3] It is harmful if swallowed.[1]

-

Handling: Use in a well-ventilated area, preferably within a fume hood.[13][14] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid generating dust.[15]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[16][17] It is recommended to keep the container under an inert atmosphere, such as nitrogen, and away from direct sunlight and incompatible materials like strong oxidizing agents and strong bases.[13][15]

Conclusion

This compound is a high-value chemical intermediate with a unique structural framework that enables diverse chemical transformations. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in advanced scientific research and development.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde. Retrieved from spectrabase.com. [Link]

-

Loba Chemie. (2019). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-HYDROXY BENZALDEHYDE. Retrieved from cleanchem.com. [Link]

-

SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from spectrabase.com. [Link]

-

Chongqing Chemdad Co. (n.d.). This compound. Retrieved from chemdad.com. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from rsc.org. [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from en.wikipedia.org. [Link]

-

ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from researchgate.net. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from hmdb.ca. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from orgsyn.org. [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from chemicalbridge.com. [Link]

-

The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from thegoodscentscompany.com. [Link]

Sources

- 1. This compound | C8H8O2 | CID 13131455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound AldrichCPR 939760-33-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound AldrichCPR 939760-33-5 [sigmaaldrich.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound(52010-98-7) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. prepchem.com [prepchem.com]

- 11. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. cleanchemlab.com [cleanchemlab.com]

- 17. lobachemie.com [lobachemie.com]

3-(Hydroxymethyl)benzaldehyde CAS number 52010-98-7

An In-depth Technical Guide to 3-(Hydroxymethyl)benzaldehyde (CAS: 52010-98-7) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a bifunctional aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. By possessing both an aldehyde and a primary alcohol functional group, this molecule serves as a versatile and valuable building block for the synthesis of complex molecular architectures. This document will delve into its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction and Core Attributes

This compound, also known as 3-formylbenzyl alcohol, is an organic compound with the chemical formula C₈H₈O₂.[1][2] Its structure features a benzene ring substituted at the meta positions with a formyl (aldehyde) group and a hydroxymethyl (alcohol) group. This unique arrangement of reactive sites allows for selective chemical transformations, making it a crucial intermediate in multi-step synthetic pathways. The CAS number for this compound is 52010-98-7.[2][3]

The dual functionality is the cornerstone of its synthetic utility. The aldehyde group is a gateway to a multitude of chemical reactions, including nucleophilic additions, Wittig reactions, and reductive aminations. Simultaneously, the hydroxymethyl group can undergo esterification, etherification, oxidation, or conversion to a leaving group, providing an orthogonal handle for molecular elaboration.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52010-98-7 | [2][3][4] |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 120°C | [1][3] |

| Boiling Point | 282°C | [1][3] |

| Density | 1.184 g/cm³ | [1][3] |

| Flash Point | 118°C | [1] |

| IUPAC Name | This compound | [2] |

| InChI Key | CDNQOMJEQKBLBN-UHFFFAOYSA-N | [2][4] |

| SMILES | C1=CC(=CC(=C1)C=O)CO | [2] |

Spectroscopic data is crucial for identity confirmation and quality control. While detailed spectra can be found in databases like the NIST Chemistry WebBook, PubChem provides computed spectral information and links to experimental data.[2][5][6]

Synthesis and Purification

The selective synthesis of this compound is critical for its use as a starting material. A common and efficient laboratory-scale synthesis involves the selective reduction of one of the two aldehyde groups of isophthalaldehyde.

Causality in Synthetic Choice:

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild reducing agent that, under controlled conditions (low temperature), can selectively reduce one aldehyde group in the presence of another, especially when used in sub-stoichiometric amounts relative to the dialdehyde. This chemoselectivity is key to achieving a high yield of the desired mono-alcohol product over the diol.

Detailed Synthetic Protocol: Selective Reduction of Isophthalaldehyde[7]

-

Reaction Setup: In a suitable reaction vessel, dissolve isophthalaldehyde (200 g) in absolute ethanol (3 L).

-

Cooling: Cool the solution to 0°C using an ice bath. This low temperature helps to control the reactivity of NaBH₄ and enhance selectivity.

-

Reagent Addition: Slowly add sodium borohydride (15.6 g) to the cooled solution while maintaining the temperature at 0°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Quenching: After 1 hour, pour the reaction mixture into a 25% aqueous ammonium acetate solution (2 L). This step quenches the excess NaBH₄ and facilitates the workup.

-

Solvent Removal: Remove the ethanol from the mixture via rotary evaporation.

-

Extraction: Extract the aqueous residue with ethyl acetate (EtOAc). The organic product will partition into the EtOAc layer.

-

Purification: Purify the crude product obtained from the extraction by flash chromatography using a mobile phase of 30% EtOAc in Hexane. This will separate the desired this compound from unreacted starting material and the di-reduced by-product (1,3-benzenedimethanol).

-

Yield: This protocol typically yields around 94 g of the title product.[7]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups. This allows for a wide range of transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.

Key Reactions:

-

Aldehyde Group Reactions:

-

Condensation Reactions: The aldehyde readily participates in Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated systems. For example, it can react with active methylene compounds like malonates or with ketones to form chalcone-like structures, which are precursors to heterocycles like pyrazolines and isoxazolines.[8]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines.

-

Wittig Reaction: Forms alkenes upon reaction with phosphorus ylides.

-

Oxidation: Can be oxidized to the corresponding 3-(hydroxymethyl)benzoic acid.

-

-

Hydroxymethyl Group Reactions:

-

Oxidation: Can be selectively oxidized to an aldehyde (if the other aldehyde is protected) or further to a carboxylic acid, leading to isophthalaldehydic acid or trimesic acid derivatives.

-

Esterification/Etherification: The alcohol can be converted to esters or ethers to introduce different functionalities or protecting groups.

-

Halogenation: Conversion to a benzyl halide (e.g., 3-formylbenzyl bromide) using reagents like PBr₃ or SOCl₂, creating an excellent electrophilic site for substitution reactions.

-

Caption: Key reaction pathways for this compound.

Application in Drug Discovery: Synthesis of Isoxazoline Scaffolds

Heterocyclic compounds are cornerstones of modern drug discovery. Isoxazolines and isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, are present in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[8][9] this compound serves as an excellent starting material for creating libraries of substituted isoxazolines.

Conceptual Workflow in Drug Development:

The synthesis of a library of isoxazoline derivatives from this compound for screening purposes follows a logical progression from initial synthesis to biological evaluation.

Caption: Drug discovery workflow using this compound.

Experimental Protocol: Synthesis of a 3-(Hydroxymethyl)phenyl-Substituted Isoxazoline

This protocol is a representative example based on established methodologies for isoxazoline synthesis from chalcone precursors.[8][10]

Part A: Synthesis of the Chalcone Intermediate

-

Preparation: In a flask, dissolve this compound (1 eq.) and a substituted acetophenone (e.g., 4'-chloroacetophenone, 1 eq.) in ethanol.

-

Base Catalysis: Add an aqueous solution of NaOH (e.g., 20%) dropwise to the stirred solution at room temperature. The base catalyzes the Claisen-Schmidt condensation.

-

Reaction: Stir the mixture for 2-4 hours. The formation of the solid chalcone product is often observed.

-

Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.

Part B: Cyclization to the Isoxazoline

-

Reaction Setup: Reflux a mixture of the synthesized chalcone (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol or glacial acetic acid. The acid can act as both a solvent and a catalyst.

-

Reaction Time: Maintain the reflux for 5-6 hours. Monitor the reaction's completion via TLC.

-

Workup: Concentrate the resulting mixture by removing the solvent under reduced pressure. Allow the residue to cool.

-

Isolation and Purification: The solid product that forms is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final isoxazoline derivative.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation, potential allergic skin reactions, and serious eye irritation.[2][4] It may also cause respiratory irritation.[2]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[13] It is incompatible with strong oxidizing agents and strong bases.[11]

Conclusion

This compound (CAS: 52010-98-7) is a quintessential example of a versatile molecular building block. Its bifunctional nature provides a platform for orthogonal synthesis, enabling the construction of a diverse array of complex molecules. For researchers in drug discovery, its utility in generating heterocyclic scaffolds like isoxazolines is particularly valuable. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent safety protocols, allows scientists to fully harness the potential of this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13131455, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 585182, 3-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 3-Hydroxy Benzaldehyde. Retrieved from [Link]

-

Loba Chemie. (2019). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

-

Thakare, N. R., & Dhawas, A. K. (2014). Synthesis and characterization of some new 3, 5-disubstituted pyrazoline and isoxazoline derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 333-337. Retrieved from [Link]

-

Kumar, A., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H8O2 | CID 13131455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 6. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. jocpr.com [jocpr.com]

- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. fishersci.com [fishersci.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. lobachemie.com [lobachemie.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Guide to the Chemoselective Reduction of 3-Formylbenzoic Acid

Abstract

The conversion of 3-formylbenzoic acid to 3-(hydroxymethyl)benzaldehyde represents a fundamental challenge in organic synthesis: the chemoselective reduction of an aldehyde in the presence of a less reactive carboxylic acid. This technical guide provides an in-depth analysis of the theoretical principles, reagent selection, and practical execution of this transformation. We will explore the comparative reactivity of common hydride reducing agents, establishing sodium borohydride (NaBH₄) as the reagent of choice for its exceptional selectivity. A detailed, field-tested experimental protocol is presented, complete with process optimization insights, safety considerations, and methods for product verification, designed to empower researchers in drug development and chemical synthesis with a reliable and reproducible methodology.

Introduction: The Challenge of Chemoselectivity

3-Formylbenzoic acid is a bifunctional aromatic compound possessing both an aldehyde and a carboxylic acid group.[1] This duality makes it a valuable building block but also introduces significant challenges in its chemical manipulation. The primary objective—the reduction of the aldehyde to a primary alcohol while preserving the carboxylic acid—hinges on the principle of chemoselectivity.

The relative reactivity of carbonyl functional groups to nucleophilic attack by hydride reagents is generally ordered as follows: Aldehydes > Ketones > Esters > Carboxylic Acids. This hierarchy is the cornerstone of our synthetic strategy. Aldehydes are significantly more electrophilic and sterically accessible than carboxylic acids. However, a potent reducing agent will indiscriminately attack both sites, leading to the formation of the undesired diol, 3-(hydroxymethyl)benzyl alcohol. Conversely, a reagent that is too mild may result in an incomplete or impractically slow reaction. Therefore, the selection of a reducing agent with the appropriate reactivity profile is paramount for success.

Mechanistic Rationale and Reagent Selection

The reduction of a carbonyl group by a metal hydride reagent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2][3][4]

-

Lithium Aluminum Hydride (LiAlH₄): As a highly reactive hydride source, LiAlH₄ is a powerful reducing agent capable of reducing nearly all carbonyl-containing functional groups, including carboxylic acids and esters.[4][5][6][7] An initial, rapid acid-base reaction occurs between the hydride and the acidic proton of the carboxylic acid, generating hydrogen gas and a lithium carboxylate salt.[5] Subsequently, the LiAlH₄ will reduce both the carboxylate and the aldehyde to their corresponding primary alcohols.[8] Its lack of selectivity makes it unsuitable for the target transformation.

-

Catalytic Hydrogenation: While effective for many reductions, achieving selectivity with catalytic hydrogenation can be complex. Conditions required to reduce the aldehyde could potentially also reduce the aromatic ring or, under harsher conditions, the carboxylic acid.[9][10][11] Catalyst choice and reaction parameters would require extensive optimization, making it a less direct approach than chemical reduction.

-

Sodium Borohydride (NaBH₄): This reagent is a significantly milder and more selective hydride donor than LiAlH₄.[12][13] It readily reduces aldehydes and ketones to alcohols but is generally unreactive towards carboxylic acids and esters under standard protic solvent conditions at or below room temperature.[4][12][13] The lower reactivity is attributed to the stronger, less polar B-H bond compared to the Al-H bond in LiAlH₄.[4] This distinct reactivity profile makes NaBH₄ the ideal choice for the chemoselective reduction of 3-formylbenzoic acid.[14]

The accepted mechanism for the reduction of the aldehyde with NaBH₄ in a protic solvent (e.g., methanol) involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated by the solvent to yield the final alcohol product.[3]

Reaction Pathway Diagram

Sources

- 1. 3-甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sodium Borohydride [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to 3-(Hydroxymethyl)benzaldehyde: NMR and IR Analysis

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Hydroxymethyl)benzaldehyde, a key bifunctional aromatic compound used in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra. Beyond presenting raw data, this guide emphasizes the rationale behind spectral assignments and provides field-tested experimental protocols, ensuring both scientific rigor and practical applicability. The aim is to equip the reader with the necessary knowledge to confidently identify, characterize, and utilize this compound in a laboratory setting.

Molecular Structure and Overview

This compound (C₈H₈O₂) is a substituted aromatic aldehyde featuring both an aldehyde (-CHO) and a hydroxymethyl (-CH₂OH) group at the meta position of the benzene ring.[1] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. Accurate structural elucidation is paramount for its application, and spectroscopic techniques are the most reliable tools for this purpose.[2] This guide will focus on interpreting the distinct signatures of its functional groups and aromatic system.

Below is the chemical structure with IUPAC numbering for unambiguous atom reference in the subsequent spectral analysis.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, it allows for the precise mapping of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system for acquiring high-resolution spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Methodology Details:

-

Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a small vial.[2]

-

Solvent Choice : CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.

-

Internal Standard : The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard, with its signal defined as 0.00 ppm.[3]

-

Instrumental Setup : After inserting the sample, the spectrometer's magnetic field is locked onto the deuterium signal of the solvent. This step compensates for any magnetic field drift over time.

-

Shimming : The magnetic field is then "shimmed," a process that adjusts homogeneity across the sample to achieve sharp, well-resolved peaks.[2] This is crucial for resolving the fine splitting patterns of the aromatic protons.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a quantitative count of the different types of protons and shows their neighboring environments through spin-spin coupling.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aldehyde H (H7) | ~9.98 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond, causing it to appear far downfield.[3] |

| Aromatic H (H2, H4, H5, H6) | ~7.45 - 7.85 | Multiplet (m) | 4H | Protons on the aromatic ring resonate in this region. Their specific shifts and coupling patterns are determined by the electronic effects of the aldehyde (electron-withdrawing) and hydroxymethyl (weakly electron-donating) groups. |

| Hydroxymethyl H (H8) | ~4.75 | Singlet (s) | 2H | These benzylic protons are adjacent to an oxygen atom, which deshields them, shifting them downfield relative to simple alkyl protons. |

| Hydroxyl H (-OH) | ~2.0 - 3.0 | Broad Singlet (br s) | 1H | The chemical shift of this proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad signal. |

Note: Data is compiled based on typical values for this compound and similar structures. Exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aldehyde C (C7) | ~192.8 | The carbonyl carbon is extremely deshielded due to the double bond to the electronegative oxygen atom, placing it furthest downfield.[4] |

| Aromatic C (C1, C3) | ~142.1, ~137.0 | These are the quaternary carbons attached to the substituents. Their chemical shifts are influenced by the substitution pattern. |

| Aromatic C (C2, C4, C5, C6) | ~127.5 - ~130.0 | These are the protonated aromatic carbons. Their precise shifts are determined by their position relative to the electron-withdrawing aldehyde and the hydroxymethyl group. |

| Hydroxymethyl C (C8) | ~64.5 | This benzylic carbon is bonded to an electronegative oxygen atom, which shifts its signal downfield compared to an unsubstituted methyl group. |

Note: Data is referenced from spectral databases for this compound in CDCl₃.[5][6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, rapid method for obtaining IR spectra of solid and liquid samples.[2]

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Methodology Details:

-

Background Scan : A background spectrum of the clean ATR crystal is taken first.[2] This is crucial as it allows the instrument to subtract absorptions from ambient CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.

-

Sample Application : A small amount of the solid this compound is placed on the crystal.

-

Contact : A press arm is used to apply firm pressure, ensuring intimate contact between the sample and the ATR crystal, which is necessary for a strong, high-quality signal.[2]

-

Cleaning : After analysis, the crystal must be thoroughly cleaned with an appropriate solvent to prevent cross-contamination.[2]

IR Spectrum Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3350 | Broad, Strong | O-H stretch | Hydroxymethyl (-CH₂O-H ) |

| ~3050 | Weak-Medium | C-H stretch | Aromatic (=C-H ) |

| ~2820, ~2730 | Weak-Medium | C-H stretch (Fermi doublet) | Aldehyde (-C-H O) |

| ~1695 | Strong, Sharp | C=O stretch | Aldehyde (-C=O ) |

| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring (C=C ) |

| ~1040 | Strong | C-O stretch | Hydroxymethyl (-CH₂-O H) |

Interpretation Insights:

-

O-H Stretch : The broad and strong absorption around 3350 cm⁻¹ is a definitive indicator of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.

-

Aldehyde Peaks : The presence of an aldehyde is confirmed by two key features: the very strong carbonyl (C=O) stretch near 1700 cm⁻¹ and the characteristic, though weaker, pair of C-H stretching bands (a Fermi doublet) between 2700-2850 cm⁻¹.[7] The conjugation with the aromatic ring slightly lowers the C=O frequency compared to a purely aliphatic aldehyde.[7]

-

Aromatic Region : Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H stretches, while the C=C ring stretches appear in the 1450-1600 cm⁻¹ region.[7]

Summary and Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous structural confirmation. The ¹H NMR spectrum distinctly shows signals for the aldehyde, aromatic, hydroxymethyl, and hydroxyl protons, with an integration ratio that matches the molecular structure. The ¹³C NMR spectrum corroborates this by identifying all eight unique carbon environments. Finally, the IR spectrum provides definitive evidence for the key functional groups: a broad O-H stretch for the alcohol, a strong C=O stretch, and a characteristic Fermi doublet for the aldehyde.

This guide has provided the foundational data, interpretive logic, and validated protocols necessary for the confident spectroscopic characterization of this compound. For researchers and developers, this information is critical for quality control, reaction monitoring, and ensuring the integrity of this versatile chemical intermediate in complex synthetic pathways.

References

- A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. (2025). Benchchem.

-

3-Hydroxymethyl-benzaldehyde Spectra. (n.d.). SpectraBase. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

3-Hydroxymethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Proton 1H NMR spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

-

Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0006115). (n.d.). Human Metabolome Database. [Link]

Sources

- 1. This compound | C8H8O2 | CID 13131455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. hmdb.ca [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility and Stability of 3-(Hydroxymethyl)benzaldehyde for Researchers and Drug Development Professionals

Introduction: Understanding the Core Attributes of 3-(Hydroxymethyl)benzaldehyde

This compound, also known as 3-formylbenzyl alcohol, is a bifunctional organic molecule featuring both an aldehyde and a primary alcohol (hydroxymethyl) group attached to a benzene ring at the meta position. This unique structural arrangement imparts a specific set of physicochemical properties that are of significant interest in the fields of pharmaceutical sciences, organic synthesis, and materials science. With the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol , this compound serves as a versatile building block and intermediate.[1]

The presence of both a hydrogen-bond-donating alcohol group and a hydrogen-bond-accepting aldehyde group on a rigid aromatic scaffold dictates its solubility, stability, and reactivity profile. This guide provides a comprehensive technical overview of the solubility and stability of this compound (CAS No: 52010-98-7), offering field-proven insights and detailed experimental protocols to support its application in research and development.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52010-98-7 | [1] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 119.50 °C | |

| Boiling Point | 281.70 °C | |

| Flash Point | 118.10 °C |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. The dual functionality of this compound results in a nuanced solubility profile.

Theoretical Solubility Considerations

The hydroxymethyl group (-CH₂OH) is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally confers some degree of aqueous solubility. Conversely, the benzaldehyde moiety, with its aromatic ring and aldehyde group, contributes to the molecule's nonpolar character. The interplay between these two groups results in moderate polarity.

-

In Aqueous Media : The presence of the hydroxymethyl group allows for interaction with water molecules. However, the overall hydrophobicity of the benzene ring limits its aqueous solubility. It is expected to be slightly to sparingly soluble in water.

-

In Organic Solvents : Due to the presence of the aromatic ring and the aldehyde group, this compound is anticipated to exhibit good solubility in a range of common organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol, are likely to be effective in dissolving this compound. Its solubility in nonpolar solvents such as hexane is expected to be low.

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, a systematic experimental determination is crucial for its practical application.

Experimental Protocol for Solubility Determination

To ensure scientific rigor, a standardized protocol for determining the equilibrium solubility of this compound in various solvents is essential. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selection of common pharmaceutical solvents at various temperatures.

Materials:

-

This compound (purity >99%)

-

Solvents: Purified Water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

-

Shaking incubator or water bath with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Ensure that a solid excess of the compound remains undissolved.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in mg/mL and mol/L.

-

Data Presentation: The results should be compiled into a clear and concise table for easy comparison of solubility across different solvents and temperatures.

Caption: Isothermal Shake-Flask Solubility Workflow.

Part 2: Stability Profile and Degradation Pathways

The stability of a molecule is paramount in drug development, as degradation can lead to a loss of potency and the formation of potentially toxic impurities. This compound contains two functional groups susceptible to degradation: the aldehyde and the primary alcohol.

Predicted Degradation Pathways

Based on the chemical nature of the functional groups, several degradation pathways can be anticipated under forced conditions:

-

Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 3-(hydroxymethyl)benzoic acid. The primary alcohol can also be oxidized, potentially to the initial aldehyde (if starting with a related impurity) or further to the carboxylic acid, leading to isophthalic acid if both groups are oxidized.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when coupled with elevated temperatures, can potentially promote other reactions.

-

Photodegradation: Aromatic aldehydes and benzyl alcohols can be sensitive to light, particularly UV radiation, which can initiate free-radical-mediated degradation pathways.

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Caption: Predicted Oxidative Degradation Pathways.

Forced Degradation Studies: A Protocol for Probing Stability

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[2][3] These studies expose the compound to stress conditions more severe than those encountered during routine storage to accelerate degradation.[2]

Objective: To identify the potential degradation products of this compound and to establish a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Photostability chamber

-

Oven with temperature control

Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.

-

Incubate at a controlled temperature (e.g., 60-80 °C) for a specified period, sampling at various time points.

-

Neutralize samples with NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.

-

Keep at room temperature or slightly elevated temperature, sampling at various time points.

-

Neutralize samples with HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Store at room temperature and monitor for degradation over time.

-

-

Thermal Degradation:

-

Solid State: Place the powdered compound in a controlled temperature oven (e.g., 80-120 °C).

-

Solution State: Heat the stock solution at a controlled temperature.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostability chamber to a light source compliant with ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze samples after a defined exposure period.

-

Analytical Method: A stability-indicating HPLC method must be developed to separate the parent compound from all process-related impurities and degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Data Interpretation: The goal is to achieve a target degradation of 5-20%.[4] Chromatograms from the stressed samples are compared to that of a control sample to identify new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be coupled with the HPLC system to aid in the identification of these degradants.

Conclusion and Recommendations for Handling and Storage

This compound is a molecule with a moderate polarity, influencing its solubility to be higher in organic solvents than in water. Its stability is dictated by the reactivity of the aldehyde and hydroxymethyl functional groups, with oxidation being a primary degradation pathway.

Storage Recommendations:

-

Inert Atmosphere: To prevent oxidation, store under an inert atmosphere such as nitrogen or argon.

-

Low Temperature: For long-term storage, refrigeration in a cool, dark place is recommended.

-

Protection from Light: Use amber vials or store in a light-blocking container to minimize photolytic degradation.

-

Avoid Contaminants: Ensure the compound does not come into contact with strong bases, oxidizing agents, or reactive metals.

This guide provides a foundational understanding of the solubility and stability of this compound. It is imperative for researchers to perform specific experimental validations tailored to their unique formulation and process conditions to ensure the quality, safety, and efficacy of their final product.

References

-

The role of forced degradation studies in stability indicating HPLC method development. (2025). International Journal of PharmTech Research. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Shanthi, M., et al. (2013). Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process. International Journal of ChemTech Research. [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Adinco. (n.d.). Chemical Resistance Chart. [Link]

-

SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde. [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

-

ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 3-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. The Journal of Chemical Thermodynamics. [Link]

-

ResearchGate. (2013). Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-fenton process. International Journal of ChemTech Research. [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

PubMed. (2007). Photodegradation of substituted stilbene compounds: what colors aging paper yellow? The Journal of Physical Chemistry A. [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

-

ResearchGate. (2020). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. The Journal of Chemical Thermodynamics. [Link]

-

ResearchGate. (2020). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N, N-dimethylformamide + (ethanol, n-propanol or n-butanol) solvent mixtures. Journal of Molecular Liquids. [Link]

-

Journal of Chromatographic Science. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. [Link]

-

Journal of Young Pharmacists. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

-

ResearchGate. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International. [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. [Link]

-

Semantic Scholar. (2004). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

PubMed. (2004). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

A Guide to the Chemoselective Mono-Reduction of Isophthalaldehyde to 3-(Hydroxymethyl)benzaldehyde Using Sodium Borohydride

This technical guide provides a comprehensive overview of the synthesis of 3-(hydroxymethyl)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis is achieved through the chemoselective mono-reduction of isophthalaldehyde, leveraging the mild and selective nature of sodium borohydride (NaBH₄). This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the reaction mechanism, a field-tested experimental protocol, and critical insights into process control and product validation.

Introduction: The Principle of Chemoselectivity

The selective modification of one functional group in the presence of another identical or similar group is a cornerstone of modern organic synthesis. The conversion of isophthalaldehyde to this compound is a classic example of such a challenge. The goal is to reduce one of the two aldehyde moieties to a primary alcohol while leaving the other intact.

Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. As a source of hydride ions (H⁻), it is a powerful enough nucleophile to attack the electrophilic carbon of an aldehyde but is significantly milder and more selective than other hydride reagents like lithium aluminum hydride (LiAlH₄).[1] The reactivity of NaBH₄ allows for the reduction of aldehydes and ketones without affecting less reactive functional groups such as esters, amides, or carboxylic acids under standard conditions.[2][3] The key to achieving mono-reduction in a symmetrical dialdehyde lies in the precise control of stoichiometry and reaction conditions to favor the reaction of only one aldehyde group per molecule.

Reaction Mechanism

The reduction of an aldehyde by sodium borohydride proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[2][4]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex ([BH₄]⁻) on the electrophilic carbonyl carbon of one of the aldehyde groups on isophthalaldehyde.[5] This breaks the carbon-oxygen π bond, with the electrons moving to the oxygen atom, forming a tetrahedral borate-alkoxide intermediate.

-

Protonation (Workup): In a subsequent workup step, a proton source (typically a mild acid or water) is added to protonate the negatively charged oxygen atom of the alkoxide intermediate, yielding the final primary alcohol product.[4]

The selectivity for mono-reduction over di-reduction is achieved by using a substoichiometric amount of the hydride reagent relative to the aldehyde groups. Theoretically, one mole of NaBH₄ can provide four moles of hydride, capable of reducing four moles of aldehyde.[6] However, in practice, controlling the reaction with approximately 0.25-0.30 molar equivalents of NaBH₄ relative to the isophthalaldehyde starting material ensures that, on average, only one aldehyde per molecule is reduced.

Safety and Handling

Sodium borohydride requires careful handling due to its reactivity and toxicity.

-

Hazards: NaBH₄ is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Crucially, it reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, nitrile or neoprene gloves, and chemical safety goggles or a face shield.[8]

-

Handling Conditions: Handle NaBH₄ in a well-ventilated fume hood.[8] It is air and moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a dry, cool place, away from water, acids, and oxidizing agents.[9]

-

Spill & Waste: In case of a spill, cover with a dry, inert material like sand or soda ash and collect for disposal. DO NOT USE WATER .[10] Chemical waste must be disposed of according to institutional and local regulations.

Experimental Protocol

This protocol is adapted from established procedures for the selective reduction of isophthalaldehyde.[11]

Materials and Reagents

| Reagent/Material | Formula/Grade | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Isophthalaldehyde | C₈H₆O₂ | 134.13 | 200 g | 1.49 mol |

| Sodium Borohydride | NaBH₄ | 37.83 | 15.6 g | 0.41 mol |

| Absolute Ethanol | C₂H₅OH | 46.07 | 3 L | - |

| Ammonium Acetate (25% aq) | CH₃COONH₄ | 77.08 | 2 L | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed for Ext. | - |

| Hexane | C₆H₁₄ | 86.18 | As needed for Chro. | - |

| Silica Gel | SiO₂ | 60.08 | As needed for Chro. | - |

Step-by-Step Procedure

-

Reaction Setup: In a large reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 200 g of isophthalaldehyde in 3 L of absolute ethanol.

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath. Maintaining a low temperature is critical to control the reaction rate and enhance selectivity.[12]

-

Reagent Addition: While maintaining the temperature at 0°C and stirring vigorously, slowly add 15.6 g of sodium borohydride in small portions. Portion-wise addition helps to control the exothermic reaction and any hydrogen gas evolution.

-

Reaction Monitoring: Stir the mixture at 0°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product spot.[13]

-

Quenching: After 1 hour, carefully pour the reaction mixture into 2 L of a 25% aqueous ammonium acetate solution. This step quenches any unreacted NaBH₄ and neutralizes the borate intermediates.

-

Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator. This concentrates the product in the aqueous phase, preparing it for extraction.

-

Extraction: Transfer the remaining aqueous solution to a large separatory funnel. Extract the product from the aqueous layer using ethyl acetate (e.g., 3 x 500 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.[11]

-

Stationary Phase: Silica Gel

-

Mobile Phase: A mixture of 30% ethyl acetate in hexane is a good starting point, with the polarity adjustable based on TLC analysis.

-

Procedure: Load the crude product onto the column and elute with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a singlet for the aldehyde proton (~9.9-10.1 ppm), aromatic protons in the 7-8 ppm region, a singlet for the benzylic methylene protons (-CH₂OH) around 4.7 ppm, and a broad singlet for the hydroxyl proton.[14]

-

¹³C NMR: Key signals should appear for the aldehyde carbonyl carbon (~192 ppm), aromatic carbons (125-140 ppm), and the benzylic carbon (~64 ppm).[15][16]

-

-

Infrared (IR) Spectroscopy: Look for characteristic peaks, including a strong C=O stretch for the aldehyde (~1700 cm⁻¹), a broad O-H stretch for the alcohol (~3400 cm⁻¹), and C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and aldehyde (~2700-2800 cm⁻¹).

Conclusion

The synthesis of this compound from isophthalaldehyde using sodium borohydride is an effective demonstration of chemoselective reduction. By carefully controlling the stoichiometry of the reducing agent and maintaining low reaction temperatures, one of two identical functional groups can be selectively transformed. The protocol described herein is robust and scalable, providing a reliable method for producing this important chemical intermediate for applications in pharmaceutical and materials development.

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

eCampusOntario. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

-

Clark, J. Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

PrepChem. Synthesis of this compound. [Link]

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]

-

MilliporeSigma. (2023). Sodium borohydride - Safety Data Sheet. [Link]

-

OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

-

Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]

-

New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

-

The Ohio State University. Sodium Borohydride SOP. [Link]

-

Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

-

Wiley-VCH GmbH. 3-Hydroxymethyl-benzaldehyde - SpectraBase. [Link]

-

Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

Ward, D. E., & Rhee, C. K. (1987). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications, 17(12), 1467-1473. [Link]

-

De Anza College. NaBH4 Reduction of Ketone to Alcohol. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Khan Academy. Reduction of carbonyl compounds_worked example (video). [Link]

-

W. Robien, Inst. of Org. Chem., Univ. of Vienna. 3-Hydroxymethyl-benzaldehyde - SpectraBase. [Link]

-

ResearchGate. ¹H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

ResearchGate. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

-

University of Calgary. Selectivity using sodium borohydride. [Link]

Sources

- 1. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. chemistry.osu.edu [chemistry.osu.edu]

- 10. nj.gov [nj.gov]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. This compound(52010-98-7) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 3-(Hydroxymethyl)benzaldehyde as a Versatile Starting Material in Organic Synthesis